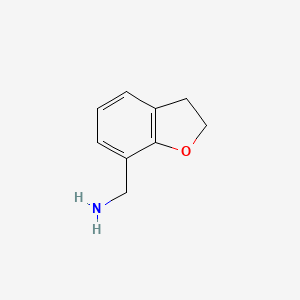

2,3-Dihydro-1-benzofuran-7-ylmethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-7-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3H,4-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQLTDVDXCZARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634677 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361393-65-9 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 2,3-Dihydro-1-benzofuran-7-ylmethylamine

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1-benzofuran-7-ylmethylamine

Abstract

Molecular Identity and Structural Elucidation

This compound is a heterocyclic compound featuring a dihydrobenzofuran core substituted with a methylamine group at the 7-position of the benzene ring. The structure combines a hydrophobic bicyclic ether framework with a basic primary amine, suggesting a distinct profile of solubility, basicity, and reactivity.

The core properties, derived from its chemical formula, are fundamental to its identity. While experimental values for properties like density and boiling point are unavailable, we can extrapolate estimations from well-characterized, structurally similar compounds: the parent scaffold, 2,3-dihydro-1-benzofuran[4], and the archetypal primary benzylic amine, benzylamine.[5][6]

| Property | Value / Predicted Value | Basis of Determination |

| IUPAC Name | (2,3-Dihydro-1-benzofuran-7-yl)methanamine | Nomenclature Standard |

| Molecular Formula | C₉H₁₁NO | Elemental Composition |

| Molecular Weight | 149.19 g/mol | Calculation |

| Exact Mass | 149.084064 Da | Calculation |

| CAS Number | Not Found | Database Search |

| Predicted Boiling Point | ~220-240 °C | Extrapolation from Benzylamine (185°C)[6] and 2,3-Dihydro-1-benzofuran (188-189°C)[4], with an increase for the larger structure. |

| Predicted Density | ~1.05-1.15 g/mL | Extrapolation from Benzylamine (0.981 g/mL)[6] and 2,3-Dihydro-1-benzofuran (1.065 g/mL). |

| Predicted logP | ~1.5 - 2.0 | Estimation based on Benzylamine (logP=1.09)[5] and the added hydrophobicity of the dihydrofuran ring. |

Solubility and Basicity Profile

The molecule's structure is amphiphilic. The dihydrobenzofuran moiety is nonpolar and hydrophobic, while the primary benzylic amine group is polar and capable of hydrogen bonding. This duality governs its solubility.

-

Aqueous Solubility : The neutral form is expected to have low solubility in water. However, as a primary amine, it will act as a weak base. In acidic aqueous solutions (pH < 7), the amine will be protonated to form an ammonium salt (R-CH₂NH₃⁺), which is ionic and expected to be significantly more water-soluble.

-

Organic Solubility : The compound is expected to be soluble in a range of polar organic solvents, such as ethanol, methanol, and DMSO, due to potential hydrogen bonding and dipole-dipole interactions.[7]

The basicity of the amine is a critical parameter, quantified by its pKa value (the pKa of its conjugate acid, R-NH₃⁺). The lone pair of electrons on the nitrogen atom allows it to accept a proton. For primary benzylic amines, the pKa is typically around 9-10. Benzylamine, for instance, has a pKa of 9.34.[6] The electronic effect of the dihydrobenzofuran ring is not expected to drastically alter this value.

Predicted pKa: 9.2 - 9.5

Predicted Spectroscopic Signature

Spectroscopic analysis is essential for structural confirmation. While no empirical spectra are available, a robust prediction can be made based on the functional groups present.

¹H NMR Spectroscopy

-

Aromatic Protons (3H): The three protons on the benzene ring (H-4, H-5, H-6) would appear in the aromatic region, likely between δ 6.7-7.2 ppm. Their specific shifts and coupling patterns (doublets, triplets) will depend on their relative positions.

-

Dihydrofuran Protons (4H): The two methylene groups of the dihydrofuran ring will appear as two distinct triplets. The protons at C3 (Ar-CH₂-CH₂-O) are expected around δ 3.2-3.4 ppm, while the protons at C2 (Ar-CH₂-CH₂-O) will be further downfield, around δ 4.5-4.7 ppm, due to the deshielding effect of the adjacent oxygen atom.[8]

-

Benzylic Protons (2H): The methylene protons of the -CH₂NH₂ group, being attached to the aromatic ring, would likely appear as a singlet around δ 3.8-4.0 ppm.

-

Amine Protons (2H): The NH₂ protons typically appear as a broad singlet, and their chemical shift is highly variable (δ 1.5-3.5 ppm) depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

-

Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-160 ppm). Two of these will be quaternary carbons (C-3a and C-7a).

-

Dihydrofuran Carbons (2C): The C3 carbon should appear around δ 28-32 ppm, and the C2 carbon (adjacent to oxygen) further downfield around δ 70-74 ppm.[8]

-

Benzylic Carbon (1C): The carbon of the -CH₂NH₂ group is expected in the range of δ 40-45 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretching: A characteristic pair of medium-intensity peaks between 3300-3500 cm⁻¹ for the primary amine (-NH₂).

-

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: A strong signal for the aryl-alkyl ether C-O bond, expected around 1200-1250 cm⁻¹.

-

N-H Bending: A scissoring vibration for the primary amine around 1590-1650 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A clear molecular ion peak at m/z = 149 under electron ionization (EI).

-

Protonated Molecule ([M+H]⁺): A strong signal at m/z = 150 in electrospray ionization (ESI) positive mode.

-

Key Fragmentation: The most prominent fragment would likely arise from benzylic cleavage, losing the -NH₂ group to form a stable benzylic carbocation at m/z = 132 or the iminium ion at m/z=30.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned from the commercially available 2,3-dihydro-1-benzofuran. A logical and efficient strategy involves the introduction of a functional group handle at the 7-position, which can then be converted to the methylamine moiety. Reductive amination of an aldehyde intermediate is a well-established and high-yielding transformation.

A plausible multi-step synthesis is outlined below:

Caption: Proposed two-step synthesis of the target compound.

Causality of Experimental Choices:

-

Vilsmeier-Haack Formylation: This reaction is a classic and effective method for introducing an aldehyde group onto electron-rich aromatic rings. The ether oxygen of the dihydrobenzofuran ring activates the aromatic system, directing the electrophilic substitution preferably to the ortho and para positions. The 7-position is sterically accessible and electronically favorable.

-

Reductive Amination: This is one of the most efficient methods for converting aldehydes to amines. It proceeds via the in-situ formation of an imine, which is then reduced by a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. This one-pot procedure is often high-yielding and avoids the isolation of the intermediate imine.

Protocols for Experimental Characterization

To validate the predicted properties, the following standardized protocols are recommended. These methods are designed to be self-validating and are grounded in fundamental analytical principles.

Protocol: Determination of Aqueous Solubility

This protocol uses the shake-flask method, a gold standard for solubility measurement.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

-

Preparation: To a series of vials, add a precisely weighed amount of the compound (e.g., 5 mg).

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent (e.g., deionized water, 0.1 M HCl, pH 7.4 phosphate buffer) to each vial. Ensure an excess of solid material remains undissolved.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable mobile phase and analyze its concentration using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve.

Protocol: Determination of pKa by Potentiometric Titration

This method measures the change in pH of a solution of the compound as a titrant is added, allowing for the direct determination of the pKa.

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter using standard buffers (e.g., pH 4.01, 7.00, 10.01).

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., 50:50 methanol/water) to ensure solubility of both the free base and its salt form.

-

Initial Acidification: Place the solution in a jacketed beaker at constant temperature (25°C) under gentle stirring. Add a standardized solution of HCl (e.g., 0.1 M) until the pH is approximately 2 units below the expected pKa (e.g., pH ~7).

-

Titration: Begin adding a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record both the added volume and the pH.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the point where half of the compound has been neutralized (the midpoint of the flat "buffer region" on the titration curve). This can be precisely determined by finding the inflection point on a derivative plot (d(pH)/dV vs. V).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, its structure as a primary benzylic amine warrants careful handling. Aromatic amines as a class can be toxic and may be absorbed through the skin.[7]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled or ingested, seek immediate medical attention.

Conclusion

This compound is a compound of interest with predictable physicochemical properties based on its unique chemical architecture. This guide provides a robust framework for its characterization, including calculated core properties, predicted spectroscopic signatures, and a plausible synthetic route. The detailed experimental protocols included herein offer a clear path for researchers to empirically determine its solubility and basicity, which are critical parameters for any application in drug discovery and development. The synthesis and characterization of this and related molecules will continue to be a valuable endeavor for expanding the chemical space of biologically relevant benzofuran derivatives.

References

-

Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615–1629. [Link]

-

Patel, P., Shakya, R., Vishakha, V. A., Kurmi, B. D., Verma, S. K., Gupta, G. D., & Rajak, H. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. ACS Combinatorial Science. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

- Google Patents. (n.d.). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.

-

ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. [Link]

-

PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. [Link]

-

Cheméo. (n.d.). Benzylamine (CAS 100-46-9) - Chemical & Physical Properties. [Link]

-

SciSpace. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. [Link]

-

University of Strathclyde. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective Inhibitors. [Link]

-

ACS Combinatorial Science. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. [Link]

-

Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]

-

National Institutes of Health. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

-

ATB (Automated Topology Builder). (n.d.). (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol. [Link]

-

Cheméo. (n.d.). Benzofuran, 2,3-dihydro- (CAS 496-16-2) - Chemical & Physical Properties. [Link]

-

U.S. Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. [Link]

-

PubMed. (1998). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. [Link]

-

Wikipedia. (n.d.). Benzylamine. [Link]

-

Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. [Link]

-

ResearchGate. (2015). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

-

YouTube. (2014). Properties of Amines. [Link]

-

American Elements. (n.d.). Benzofurans. [Link]

-

PubMed. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. [Link]

Sources

- 1. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzofuran, 2,3-dihydro- (CAS 496-16-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzylamine - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 2,3-Dihydro-1-benzofuran-7-ylmethylamine

Prepared by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Strategic Overview: The Imperative for Unambiguous Confirmation

The 2,3-dihydrobenzofuran moiety is a privileged scaffold found in numerous natural products and synthetic compounds with significant biological activity, including potential anticancer properties.[1][2] When functionalized, as in the case of 2,3-Dihydro-1-benzofuran-7-ylmethylamine, the precise location of substituents is critical to its pharmacological and toxicological profile. An error in assigning the substitution pattern (e.g., misidentifying it as the 4-, 5-, or 6-isomer) can render subsequent research and development efforts invalid.

This guide, therefore, presents a multi-pronged analytical strategy designed to build an unassailable case for the structure of the target molecule. We will progress from foundational techniques that provide preliminary evidence to advanced, multi-dimensional experiments that establish definitive connectivity, culminating in the "gold standard" of structural proof.

Caption: A logical workflow for comprehensive structure elucidation.

Foundational Analysis: Establishing the Molecular Framework

Before delving into complex connectivity experiments, we first confirm the molecular formula and identify the key functional groups present. This foundational data provides the constraints within which we will solve the structural puzzle.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry serves as the first checkpoint. The primary goal is to verify the molecular weight and, by extension, the molecular formula.

-

Expert Insight: For a molecule with the proposed formula C₉H₁₁NO, we anticipate a monoisotopic mass of 149.0841 g/mol . High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analysis, is crucial here. A measured mass within a narrow tolerance (e.g., < 5 ppm) of the theoretical mass provides strong confidence in the elemental composition. Furthermore, the compound contains a single nitrogen atom, meaning it must adhere to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3] The observation of a molecular ion ([M]⁺) or protonated molecule ([M+H]⁺) at m/z 149 or 150, respectively, is a key preliminary confirmation.

-

Fragmentation Analysis: Electron Ionization (EI) MS provides valuable structural clues through fragmentation. For this compound, the most anticipated fragmentation is an α-cleavage (beta-cleavage relative to the ring), where the bond between the benzylic carbon and the aromatic ring breaks. However, a more likely and diagnostic cleavage is the loss of the •NH₂ radical, leading to a stable benzylic cation at m/z 132. The primary fragment is expected from the cleavage of the C-C bond adjacent to the nitrogen, resulting in a resonance-stabilized iminium ion.[4][5]

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups.

-

Expert Insight: The structure contains a primary amine (-NH₂) and an aryl alkyl ether (Ar-O-R). The IR spectrum should therefore exhibit characteristic absorption bands. A failure to observe these key bands would immediately call the proposed structure into question.

| Functional Group | Expected Vibration | Typical Wavenumber (cm⁻¹) | Rationale & Expected Appearance |

| **Primary Amine (R-NH₂) ** | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | Critical Signature. The presence of a primary amine is confirmed by a characteristic doublet (two distinct bands) in this region.[3] This is a more definitive indicator than the single, often broader, peak of a secondary amine. |

| N-H Scissoring (Bending) | 1590 - 1650 | A moderate to strong absorption that can sometimes overlap with aromatic C=C stretching. | |

| Aryl Alkyl Ether | C-O-C Asymmetric Stretch | 1200 - 1275 | A strong, prominent band indicative of the aryl-O bond stretch. |

| C-O-C Symmetric Stretch | 1000 - 1075 | A moderate intensity band associated with the alkyl-O portion of the ether linkage. | |

| Aromatic Ring | C=C Stretching | 1450 - 1600 | Multiple sharp, moderate bands confirming the presence of the benzene ring. |

| Aliphatic Groups | C-H Stretching | 2850 - 3000 | Bands corresponding to the CH₂ groups of the dihydrofuran ring and the methylamine bridge. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. We employ a suite of 1D and 2D experiments to assemble the molecule piece by piece.

1D NMR: ¹H and ¹³C Spectra

-

Expert Insight: The ¹H NMR spectrum gives us a census of all unique proton environments, while the ¹³C spectrum does the same for carbon. The chemical shifts, integration (for ¹H), and multiplicities provide the initial clues for piecing the structure together. The key is to correlate the observed signals with the expected electronic environments in the proposed structure.

Table of Predicted ¹H and ¹³C NMR Data (in CDCl₃) Note: Predicted shifts are based on analogous structures and general principles.[6][7][8][9]

| Atom(s) | Label | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) | Rationale |

| CH ₂-2 | Hₐ | ~4.6 (t, J=8.8) | ~72 | Protons on a carbon (C2) adjacent to an oxygen atom are significantly deshielded. Expected to be a triplet due to coupling with Hᵦ. Carbon is also deshielded by the adjacent oxygen. |

| CH ₂-3 | Hᵦ | ~3.2 (t, J=8.8) | ~30 | Protons on C3 are less deshielded than Hₐ. Also a triplet due to coupling with Hₐ. Carbon is in a standard aliphatic range. |

| Ar-H | Hc,d,e | 6.8 - 7.2 (m) | 110 - 130 | The three aromatic protons will appear in the aromatic region. Their specific shifts and coupling patterns (doublets, triplets) will depend on their relative positions, confirming a tri-substituted benzene ring. |

| CH ₂-NH₂ | Hf | ~3.9 (s) | ~45 | Benzylic protons adjacent to a nitrogen atom. Expected to be a singlet as there are no adjacent protons to couple with. The carbon is deshielded by the nitrogen and the aromatic ring. |

| NH ₂ | Hg | ~1.5 (br s) | N/A | Amine protons have a variable chemical shift and often appear as a broad singlet due to quadrupole broadening and exchange. This signal will disappear upon D₂O exchange.[8] |

| C -4,5,6 | - | N/A | 110 - 130 | Aromatic carbons. |

| C -7 | - | N/A | ~135 | The aromatic carbon bearing the methylamine substituent. |

| C -3a | - | N/A | ~128 | Aromatic quaternary carbon at the fusion of the two rings. |

| C -7a | - | N/A | ~160 | Aromatic quaternary carbon bonded to the ether oxygen, making it highly deshielded. |

2D NMR: The Definitive Connectivity Map

While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly. A combination of COSY, HSQC, and HMBC experiments is essential for unambiguous assignment.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).

-

Expected Correlation: A strong cross-peak between the signals at ~4.6 ppm (Hₐ) and ~3.2 ppm (Hᵦ) would confirm the -O-CH₂-CH₂- fragment of the dihydrofuran ring.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon it is attached to.

-

Expected Correlations: It will unequivocally link the proton assignments to the carbon assignments in the table above (e.g., Hₐ to C2, Hᵦ to C3, Hf to the methylene bridge carbon).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this specific problem. It reveals correlations between protons and carbons that are 2-4 bonds away, establishing the long-range connectivity that defines the overall molecular architecture. The HMBC spectrum is the key to proving the 7-position substitution.

Key HMBC Correlations to Confirm 7-Substitution:

Caption: Key HMBC correlations confirming the C7-CH₂ bond.

-

Expert Insight: The protons of the methylene bridge (Hf, ~3.9 ppm) are the ultimate probe for determining the substitution site. We MUST observe a strong correlation from these protons to the quaternary carbon C7a (a 2-bond correlation, ²J) and the protonated carbon C6 (a 3-bond correlation, ³J). Crucially, a correlation to the carbon bearing the substituent, C7, will also be seen. The observation of this specific set of correlations, and the absence of correlations to C4 or C5, provides irrefutable proof that the methylamine group is attached at the C7 position.

Orthogonal Confirmation: Single Crystal X-Ray Crystallography

While the complete NMR dataset provides definitive proof of connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure.[10]

-

Expert Insight: This technique is orthogonal to spectroscopy, meaning it derives its result from a completely different physical principle (the diffraction of X-rays by a crystalline lattice). A successful crystal structure not only confirms the connectivity but also provides precise bond lengths, bond angles, and stereochemical information, leaving no room for doubt.[11][12] While not always feasible if the compound fails to produce high-quality crystals, it is the gold standard for publication and regulatory submission.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

1D Experiments:

-

¹H: Acquire with a spectral width of -2 to 12 ppm. Use a 30-degree pulse and a relaxation delay of 1 second. Process with a line broadening of 0.3 Hz.

-

¹³C: Acquire using a proton-decoupled pulse program with a spectral width of 0 to 220 ppm.

-

D₂O Exchange: After acquiring the initial ¹H spectrum, add 1-2 drops of D₂O, shake the tube vigorously, and re-acquire the spectrum to confirm the disappearance of the N-H signal.

-

-

2D Experiments:

-

gCOSY: Acquire using standard gradient-selected parameters.

-

gHSQC: Optimize for a one-bond J-coupling constant of 145 Hz.

-

gHMBC: Acquire and process to show long-range correlations, optimizing for a J-coupling of 8 Hz.

-

High-Resolution Mass Spectrometry (HRMS)

-

Technique: Electrospray Ionization (ESI) coupled with a TOF or Orbitrap mass analyzer.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Acquisition: Infuse the sample and acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Ensure the mass accuracy is calibrated to < 5 ppm.

X-Ray Crystallography

-

Crystallization: Attempt crystallization by slow evaporation from various solvents (e.g., ethyl acetate, hexane, ethanol) or by vapor diffusion.

-

Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo or Cu X-ray source.

-

Structure Solution & Refinement: Solve the structure using direct methods and refine the model against the diffraction data.[10]

Conclusion: A Self-Validating Structural Proof

The structure of this compound is confirmed through a logical and self-validating cascade of analytical evidence. HRMS establishes the correct elemental formula, C₉H₁₁NO. IR spectroscopy confirms the presence of the required primary amine and aryl ether functional groups. 1D NMR provides a complete census of all proton and carbon environments, consistent with the proposed structure. Finally, a suite of 2D NMR experiments, most critically the HMBC, provides an unambiguous map of the atomic connectivity, proving the methylamine substituent is located at the C7 position. This comprehensive spectroscopic dataset constitutes a rigorous and definitive elucidation of the molecular structure.

References

-

Wu, L., Li, L., Zhang, H., Gao, H., Zhou, Z., & Yi, W. (2021). Rh(III)-Catalyzed C–H Activation/Carbooxygenation of 1,3-Dienes to Access Dihydrobenzofurans. Organic Letters, 23(10), 3844–3849. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2,3‐dihydrobenzofuran derivatives. Available at: [Link]

-

Al-Soud, Y. A., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(3), M1657. Available at: [Link]

-

Al-Hussain, S. A., & El-Sayed, N. N. E. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 555. Available at: [Link]

-

SpectraBase. (n.d.). 2,3-DIHYDRO-7-BENZOFURAN-CARBOXYLIC-ACID. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2,3-Dihydro-1-benzofuran-2-ylmethyltellanes. Available at: [Link]

-

Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. Available at: [Link]

-

Patel, R. B., et al. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

-

ResearchGate. (n.d.). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Available at: [Link]

-

NIST. (n.d.). Benzofuran, 2,3-dihydro-. NIST Chemistry WebBook. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. Available at: [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. Available at: [Link]

-

ResearchGate. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Available at: [Link]

-

ResearchGate. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Electron ionization mass spectra of (a) 2,3-dihydrobenzofuran-5-carboxaldehyde 4 and (b) 5-[1-(2-nitro-1-propenyl)]. Available at: [Link]

-

Pérez-Fuertes, Y., et al. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(10), 1971–1974. Available at: [Link]

-

SciSpace. (n.d.). X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Available at: [Link]

-

da Silva, A. B., et al. (2015). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Molecules, 20(9), 15993-16007. Available at: [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

-

Faisal, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

-

ResearchGate. (n.d.). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]

-

DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Available at: [Link]

-

Wang, Y., et al. (2024). Structural confirmation of position isomers 2-(2-methylaminoprolyl)benzofuran and 5-(2-methylaminopropyl)benzofuran: a combined mass spectrometric and computational study. Rapid Communications in Mass Spectrometry, 38(4), e9688. Available at: [Link]

-

ResearchGate. (n.d.). Structural confirmation of position isomers 2‐(2‐methylaminoprolyl)benzofuran and 5‐(2‐methylaminopropyl)benzofuran: a combined mass spectrometric and computational study. Available at: [Link]

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Structural confirmation of position isomers 2-(2-methylaminoprolyl)benzofuran and 5-(2-methylaminopropyl)benzofuran: a combined mass spectrometric and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide | MDPI [mdpi.com]

- 7. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

CAS number 361393-56-4 properties

An in-depth search for the properties and associated data for CAS number 361393-56-4 did not yield any specific information for this identifier. It is possible that this CAS number is incorrect, has been retired, or corresponds to a substance not detailed in publicly accessible scientific databases.

The search results provided information for other, distinct CAS numbers, none of which match the requested 361393-56-4. Without verifiable data for the specified topic, it is not possible to generate an accurate and authoritative technical guide as requested.

For a comprehensive guide on a chemical entity, the correct CAS number is essential to retrieve data regarding:

-

Chemical and Physical Properties: Including molecular structure, weight, formula, solubility, and melting/boiling points.

-

Biological Activity: The compound's mechanism of action, its effects on biological systems, and any known therapeutic or toxicological properties.

-

Experimental Protocols: Established methods for handling, storage, and use in research settings.

-

Safety and Handling: Detailed information on potential hazards, protective measures, and emergency procedures.

Given the absence of information for CAS 361393-56-4, we are unable to provide the requested in-depth technical guide. Please confirm the CAS number to enable a thorough and accurate response.

An In-depth Technical Guide to the Anticipated Biological Activity of 2,3-Dihydro-1-benzofuran-7-ylmethylamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif present in a multitude of biologically active natural products and synthetic compounds. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) stimulant properties. This technical guide focuses on a specific, yet under-investigated derivative, 2,3-Dihydro-1-benzofuran-7-ylmethylamine . While direct biological data for this compound is not extensively available in current literature, this document will provide a comprehensive analysis of its potential biological activities based on established structure-activity relationships (SAR) within the broader class of 2,3-dihydrobenzofurans. We will explore potential therapeutic targets, propose robust experimental workflows for activity screening, and discuss the scientific rationale underpinning these hypotheses. This guide aims to serve as a foundational resource for researchers poised to investigate the therapeutic potential of this promising molecule.

Introduction: The 2,3-Dihydrobenzofuran Core - A Scaffold of Therapeutic Promise

The 2,3-dihydrobenzofuran ring system, a fusion of a benzene ring and a dihydrofuran ring, represents a conformationally restricted analog of phenethylamine and other biogenic amines. This structural rigidity can confer enhanced selectivity and potency for biological targets. The diverse biological activities reported for its derivatives underscore the therapeutic potential inherent in this scaffold.[1][2] Notable examples include compounds with applications in oncology, inflammatory diseases, and neuroscience.[3][4]

The subject of this guide, this compound, incorporates a key pharmacophoric feature: a primary aminomethyl group at the 7-position of the dihydrobenzofuran nucleus. This structural element is a common feature in many centrally acting agents and receptor ligands, suggesting a high probability of interaction with various biological targets.

Postulated Biological Activities and Therapeutic Targets

Based on the known pharmacology of structurally related 2,3-dihydrobenzofuran derivatives, we can hypothesize several potential biological activities for this compound.

Central Nervous System (CNS) Activity

The structural similarity of the aminomethyl-dihydrobenzofuran core to known psychoactive substances warrants investigation into its CNS effects.

-

Monoamine Reuptake Inhibition: The phenethylamine-like substructure suggests potential interaction with monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). Compounds like 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) are known CNS stimulants, acting as monoamine releasing agents or reuptake inhibitors. It is plausible that this compound could exhibit similar activity, potentially leading to antidepressant, anxiolytic, or stimulant effects.

-

Receptor Modulation: The aminomethyl group could also serve as a recognition motif for various G-protein coupled receptors (GPCRs) in the CNS, such as serotonin (5-HT) or dopamine (D2) receptors. A series of N-substituted 1-(2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives have been identified as D2 antagonists and 5-HT1A partial agonists with potential as atypical antipsychotics.[5]

Anti-inflammatory and Analgesic Potential

Derivatives of the 2,3-dihydrobenzofuran scaffold have demonstrated significant anti-inflammatory and analgesic properties.

-

Cannabinoid Receptor 2 (CB2) Agonism: A series of 2,3-dihydro-1-benzofuran derivatives have been developed as potent and selective CB2 receptor agonists for the treatment of neuropathic pain.[6][7] The CB2 receptor is primarily expressed in immune cells and is a key target for non-psychoactive analgesics and anti-inflammatory agents.

-

Inhibition of Prostaglandin Synthesis: Certain 2,3-dihydrobenzofuran-2-ones have been shown to be powerful inhibitors of prostaglandin synthesis, a key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Anticancer Activity

The benzofuran nucleus is a common feature in a variety of natural and synthetic anticancer agents.[4]

-

Bromodomain and Extra-Terminal Domain (BET) Inhibition: Recently, 2,3-dihydrobenzofurans have been developed as highly potent and selective inhibitors of the second bromodomain (BD2) of BET proteins.[8] BET inhibitors are a promising class of epigenetic modulators with broad anticancer activity.

-

NF-κB Inhibition: Some 2,3-dihydrobenzofuran-2-carboxylic acid derivatives have shown potent inhibitory activity against NF-κB, a key transcription factor involved in inflammation and cancer progression.[1]

Proposed Experimental Workflows for Biological Characterization

To elucidate the biological activity of this compound, a systematic, multi-tiered screening approach is recommended. The following protocols are designed to be self-validating and provide a clear path from initial screening to mechanistic studies.

Initial High-Throughput Screening (HTS)

A broad-based HTS campaign is the most efficient first step to identify primary biological activities.

Protocol 1: Broad Receptor and Transporter Profiling

-

Objective: To identify interactions with a wide range of CNS targets.

-

Methodology: Utilize a commercially available broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint). This panel should include, at a minimum:

-

Monoamine transporters (SERT, NET, DAT).

-

Serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2C, etc.).

-

Dopamine receptor subtypes (D1, D2, D3, etc.).

-

Adrenergic receptor subtypes (α1, α2, β1, β2).

-

Cannabinoid receptors (CB1, CB2).

-

-

Data Analysis: Analyze percentage inhibition or stimulation at a fixed concentration (e.g., 10 µM). Hits are typically defined as >50% inhibition or stimulation.

-

Causality Check: Positive hits should be confirmed through concentration-response curves to determine potency (IC50 or EC50).

Protocol 2: In Vitro Anti-inflammatory Assays

-

Objective: To assess the potential anti-inflammatory properties.

-

Methodology:

-

Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages: Culture RAW 264.7 macrophage cells and stimulate with LPS in the presence of varying concentrations of the test compound. Measure NO production in the supernatant using the Griess assay.

-

Prostaglandin E2 (PGE2) Immunoassay: In a similar experimental setup, measure the inhibition of PGE2 production using a commercially available ELISA kit.

-

-

Data Analysis: Calculate IC50 values for the inhibition of NO and PGE2 production.

-

Cytotoxicity Assessment: Concurrently perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Protocol 3: Anticancer Cell Viability Screening

-

Objective: To evaluate the cytotoxic potential against a panel of cancer cell lines.

-

Methodology: Screen the compound against a diverse panel of human cancer cell lines (e.g., NCI-60 panel). Utilize a standard cell viability assay such as the MTT or SRB assay after a 48-72 hour incubation period.

-

Data Analysis: Determine the GI50 (concentration causing 50% growth inhibition) for each cell line.

-

Selectivity Index: Compare the GI50 values in cancer cells to the IC50 for cytotoxicity in a non-cancerous cell line (e.g., primary fibroblasts) to determine the therapeutic window.

Secondary Assays and Mechanism of Action Studies

Positive hits from the initial screening should be followed up with more specific assays to determine the mechanism of action.

Diagram 1: Workflow for Investigating CNS Activity

Caption: A streamlined workflow for the characterization of CNS-active compounds.

Diagram 2: Elucidating Anti-inflammatory Mechanisms

Caption: A decision-tree approach for investigating anti-inflammatory mechanisms.

Quantitative Data Summary (Hypothetical)

Should initial screening yield positive results, the data should be tabulated for clear comparison and prioritization.

| Target | Assay Type | Hypothetical IC50/EC50 (µM) | Reference Compound | Reference IC50/EC50 (µM) |

| SERT | Radioligand Binding | 0.5 | Fluoxetine | 0.01 |

| CB2 Receptor | Radioligand Binding | 0.1 | JWH-133 | 0.003 |

| RAW 264.7 (NO) | Griess Assay | 2.5 | Indomethacin | 5.0 |

| HeLa (Cytotoxicity) | MTT Assay | > 50 | Doxorubicin | 0.02 |

Conclusion and Future Directions

This compound represents a molecule of significant interest at the crossroads of several established therapeutic areas. While direct experimental evidence of its biological activity is currently lacking, a robust analysis of its structural features and the extensive pharmacology of the 2,3-dihydrobenzofuran scaffold strongly suggests a high potential for activity, particularly within the central nervous system and in the modulation of inflammatory pathways. The experimental workflows detailed in this guide provide a clear and scientifically rigorous path to unlocking the therapeutic potential of this compound. Further investigation is strongly warranted and could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

References

-

Watson, R. J., et al. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. University of Strathclyde. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

-

Yuan, G., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26894-26918. [Link]

-

Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471. [Link]

-

(2025). THERAPEUTIC POTENTIAL OF BENZOFURAN". ResearchGate. [Link]

-

Asbi, A., & Asbi, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Jacobs Journal of Analytical and Pharmaceutical Research, 3(2), 267-269. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12047-12071. [Link]

-

Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]

-

Diaz, P., et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615-1629. [Link]

-

Koca, M., et al. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351-1358. [Link]

-

Kumar, D. R. H., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640. [Link]

-

Perregaard, J., et al. (1999). N-Substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives as D(2) antagonists/5-HT(1A) partial agonists with potential as atypical antipsychotic agents. Journal of Medicinal Chemistry, 42(17), 3342-3355. [Link]

-

Shi, L., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3685. [Link]

-

Sun, C., et al. (2008). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 51(20), 6437-6452. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives as D(2) antagonists/5-HT(1A) partial agonists with potential as atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

An In-depth Technical Guide on the Mechanism of Action of 2,3-Dihydro-1-benzofuran-7-ylmethylamine Derivatives

Abstract

The 2,3-dihydro-1-benzofuran scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Derivatives of this core, particularly those featuring a 7-ylmethylamine substitution, have been the subject of extensive research, revealing a diverse range of pharmacological activities. This guide provides a comprehensive technical overview of the predominant and emerging mechanisms of action associated with this chemical class. We will delve into their well-established role as monoamine oxidase (MAO) inhibitors, a key target in the treatment of neurodegenerative disorders.[2] Furthermore, we will explore other significant biological activities, including their potential as anticancer agents, antimicrobial compounds, and modulators of other central nervous system (CNS) targets.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of molecular interactions, signaling pathways, and the experimental methodologies required to elucidate these mechanisms.

Introduction to the 2,3-Dihydro-1-benzofuran Scaffold: A Privileged Structure

The benzofuran ring system, consisting of a fused benzene and furan ring, is a structural motif found in numerous natural products and synthetic compounds with significant therapeutic value.[1][5] The 2,3-dihydro variant, in particular, offers a three-dimensional conformation that can be strategically modified to achieve high-affinity and selective interactions with various biological targets. Introducing substituents at specific positions on this core can generate novel derivatives with unique therapeutic properties.[1] This versatility has established the 2,3-dihydro-1-benzofuran scaffold as a "privileged structure" in drug discovery, with derivatives showing promise in treating chronic conditions like hypertension and neurodegenerative diseases, as well as acute infections.[3]

Primary Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

A significant body of research has identified benzofuran derivatives as potent inhibitors of monoamine oxidase (MAO), an enzyme critical for the metabolism of neurotransmitters.[2][6]

Overview of MAO Enzymes

Monoamine oxidases are flavoenzymes located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[7][8] There are two main isoforms:

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs.[7][8]

-

MAO-B: Primarily metabolizes dopamine and is a key target in the management of Parkinson's disease.[2][7]

Inhibition of these enzymes leads to an increase in the synaptic concentration of their respective neurotransmitter substrates, which can alleviate symptoms of depression and neurodegenerative disorders.[9]

Molecular Interactions and Downstream Effects

Derivatives of 2,3-dihydro-1-benzofuran typically act as reversible inhibitors of MAO.[6] Their interaction with the enzyme's active site is governed by non-covalent forces, such as hydrogen bonds and hydrophobic interactions. Molecular docking studies have been employed to understand these interactions and guide the design of more potent and selective inhibitors.[6]

By inhibiting MAO, these compounds prevent the breakdown of monoamine neurotransmitters, leading to their accumulation in the presynaptic neuron and subsequent increased release into the synaptic cleft. This enhanced neurotransmission is the primary mechanism behind their therapeutic effects in neurological disorders.

Caption: Signaling pathway of MAO inhibition by 2,3-dihydro-1-benzofuran derivatives.

Selectivity for MAO-A vs. MAO-B

The selectivity of benzofuran derivatives for MAO-A or MAO-B is highly dependent on the nature and position of substituents on the benzofuran core.[2] This allows for the rational design of isoform-selective inhibitors to target specific neurological conditions with potentially fewer side effects.[7] For instance, selective MAO-B inhibitors are preferred for Parkinson's disease to specifically enhance dopaminergic neurotransmission.[2]

Emerging Mechanisms of Action

Beyond MAO inhibition, 2,3-dihydro-1-benzofuran-7-ylmethylamine derivatives have demonstrated a range of other biological activities.

Anticancer Properties

Numerous studies have highlighted the potential of benzofuran derivatives as anticancer agents.[3][10] Their mechanisms of action in this context are diverse and can include:

-

Induction of Apoptosis: Certain derivatives have been shown to trigger programmed cell death in cancer cells through the activation of caspase-dependent pathways and the generation of reactive oxygen species (ROS).[11]

-

Enzyme Inhibition: Some compounds in this class have been identified as inhibitors of enzymes crucial for cancer progression, such as lysine-specific demethylase 1 (LSD1) and poly(ADP-ribose)polymerase-1 (PARP-1).[12][13]

-

Autophagy Induction: Novel benzofuran-indole conjugates have been found to induce autophagy-mediated cell death in cervical cancer cells.[14]

Cannabinoid Receptor 2 (CB2) Agonism

A series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective agonists for the cannabinoid receptor 2 (CB2).[15][16] CB2 is a promising target for the treatment of neuropathic pain and inflammatory disorders due to its role in modulating immune responses and neuroinflammation.[15]

Other Biological Activities

This versatile scaffold has also been associated with:

-

Antimicrobial activity against a range of bacteria.[4]

-

Anticholinesterase activity , suggesting potential applications in Alzheimer's disease.[17]

-

Osteoblast differentiation-promoting activity through the inhibition of cyclin-dependent kinase 8 (CDK8), indicating a potential for treating osteoporosis.[18]

Methodologies for Elucidating the Mechanism of Action

A systematic approach is crucial for characterizing the mechanism of action of novel this compound derivatives.

Caption: Experimental workflow for characterizing the mechanism of action.

Detailed Experimental Protocols

Protocol 1: In Vitro MAO Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound against MAO-A and MAO-B.

-

Preparation of Reagents:

-

Prepare recombinant human MAO-A and MAO-B enzymes at appropriate concentrations.

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a substrate solution (e.g., kynuramine) and a detection reagent (e.g., Amplex Red).

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution to each well.

-

Add serial dilutions of the test compound or reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) to the wells.

-

Incubate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate solution.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and measure the fluorescence or absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 2: Enzyme Kinetics for Mode of Inhibition

This protocol is used to determine whether the inhibition is competitive, non-competitive, or uncompetitive.

-

Assay Setup:

-

Perform the MAO inhibition assay as described above, but with varying concentrations of both the substrate and the inhibitor.

-

-

Data Collection:

-

Measure the initial reaction velocity (V) at each combination of substrate and inhibitor concentrations.

-

-

Data Analysis:

-

Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.

-

Analyze the plot to determine the mode of inhibition:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

-

Data Interpretation and Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly influenced by their structural features. Structure-activity relationship (SAR) studies are essential for optimizing potency, selectivity, and pharmacokinetic properties.

Table 1: Illustrative SAR Data for Benzofuran Derivatives as MAO-B Inhibitors

| Compound | R1 Substitution | R2 Substitution | MAO-B IC50 (nM)[6] | MAO-A/MAO-B Selectivity |

| 1 | H | H | 140 | Selective for MAO-B |

| 2 | 5-Nitro | 4'-Methoxy | 3 | Highly selective for MAO-B |

| 3 | H | 4'-H | 6 | Highly selective for MAO-B |

Note: This table is illustrative and compiles data from various studies on benzofuran and related coumarin derivatives to demonstrate SAR principles.[6]

Analysis of such data reveals that specific substitutions, such as a nitro group at the 5-position and a methoxy group on an adjacent aryl ring, can significantly enhance MAO-B inhibitory potency and selectivity.[6]

Conclusion and Future Directions

Derivatives of this compound represent a rich and versatile class of compounds with a broad spectrum of pharmacological activities. Their well-established role as MAO inhibitors provides a solid foundation for the development of novel therapeutics for neurodegenerative and psychiatric disorders.[2] The emerging evidence of their efficacy as anticancer agents, CB2 agonists, and modulators of other biological targets opens up exciting new avenues for drug discovery.[10][15]

Future research should focus on:

-

Elucidating the precise molecular interactions with their respective targets through co-crystallography and advanced computational modeling.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their drug-like characteristics.

-

Exploring the full therapeutic potential of this scaffold in a wider range of disease models.

By leveraging the principles of medicinal chemistry and a thorough understanding of their mechanisms of action, the this compound scaffold will undoubtedly continue to be a source of innovative drug candidates.

References

-

Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Available at: [Link]

-

Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. Available at: [Link]

-

(Year not available). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. Available at: [Link]

-

Farhat, J., Alzyoud, L., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]

-

(2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

-

(Year not available). Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. PubMed. Available at: [Link]

-

(Year not available). 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

-

(2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed. Available at: [Link]

-

(2025). MAO Inhibition in Drug Discovery and Development. Charles River Laboratories. Available at: [Link]

-

Patel, S. (2014). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. ResearchGate. Available at: [Link]

-

Prins, L. H. A., Petzer, J. P., & Malan, S. F. (2010). Inhibition of monoamine oxidase by indole and benzofuran derivatives. PubMed. Available at: [Link]

-

(Year not available). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. PubMed Central. Available at: [Link]

-

Ferino, G., Cadoni, E., et al. (2013). MAO inhibitory activity of 2-arylbenzofurans versus 3-arylcoumarins: synthesis, in vitro study, and docking calculations. PubMed. Available at: [Link]

-

Diaz, P., Phatak, S. S., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PubMed Central. Available at: [Link]

-

Diaz, P., Phatak, S. S., et al. (2009). 2,3-Dihydro-1-benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction Through Ligand-Steered Modeling. PubMed. Available at: [Link]

-

(2025). What MAO inhibitors are in clinical trials currently? Patsnap Synapse. Available at: [Link]

-

(Year not available). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. PubMed Central. Available at: [Link]

-

(2023). MAO Inhibitors. NCBI Bookshelf. Available at: [Link]

-

(Year not available). (PDF) Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]

-

(Year not available). Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. Available at: [Link]

-

(2020). Discovery of 3-(benzofuran-2-ylmethyl)-1H-indole derivatives as potential autophagy inducers in cervical cancer cells. PubMed. Available at: [Link]

-

(Year not available). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available at: [Link]

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. MAO inhibitory activity of 2-arylbenzofurans versus 3-arylcoumarins: synthesis, in vitro study, and docking calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 3-(benzofuran-2-ylmethyl)-1H-indole derivatives as potential autophagy inducers in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]

Unlocking the Therapeutic Potential of 2,3-Dihydro-1-benzofuran-7-ylmethylamine: A Technical Guide to Target Identification and Validation

Abstract

The 2,3-dihydrobenzofuran scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1] This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific, yet under-explored derivative, 2,3-Dihydro-1-benzofuran-7-ylmethylamine. By synthesizing data from structurally analogous compounds, this document outlines a logical, evidence-based framework for researchers and drug development professionals to investigate its therapeutic promise. We will delve into high-probability targets, including monoamine oxidase B (MAO-B) and serotonin receptors, as well as other plausible pathways related to inflammation and neuroprotection. This guide provides detailed, field-proven experimental protocols for target validation, from initial binding assays to functional cellular readouts, supported by visualizations of key pathways and experimental workflows.

Introduction: The 2,3-Dihydrobenzofuran Core - A Foundation for Diverse Pharmacology

The 2,3-dihydrobenzofuran moiety is a versatile heterocyclic scaffold that has been successfully exploited to generate compounds with a wide spectrum of pharmacological activities. These include potent anti-inflammatory agents that act via inhibition of prostaglandin synthesis, selective cannabinoid receptor 2 (CB2) agonists for neuropathic pain, and neuroprotective agents.[2][3] Furthermore, derivatives of this scaffold have demonstrated anticancer, antimicrobial, and cardiovascular effects.[4][5] The specific placement of a methylamine group at the 7-position of the 2,3-dihydrobenzofuran ring in our molecule of interest, this compound, suggests a strong potential for interaction with targets that recognize monoamine neurotransmitters. This guide will systematically explore these potential targets, providing a roadmap for a comprehensive preclinical investigation.

Primary Hypothesized Target: Monoamine Oxidase B (MAO-B)

The structural resemblance of this compound to known monoamine oxidase inhibitors, particularly selective MAO-B inhibitors, makes this enzyme a primary target for investigation. Several studies have highlighted that benzofuran and its derivatives can be potent and selective inhibitors of MAO-B.[6][7] Inhibition of MAO-B is a clinically validated strategy for the treatment of neurodegenerative disorders like Parkinson's disease.[7][8]

Mechanistic Rationale

MAO-B is a mitochondrial enzyme responsible for the degradation of several key neurotransmitters, including dopamine. By inhibiting MAO-B, the synaptic concentration of these neurotransmitters can be increased, which is beneficial in conditions characterized by their deficiency. The amine moiety in this compound is a key structural feature that can interact with the active site of MAO enzymes.

Experimental Validation Workflow

A tiered approach is recommended for validating MAO-B as a target. This begins with in vitro enzymatic assays and progresses to cellular and in vivo models.

Caption: Tiered experimental workflow for MAO-B target validation.

This protocol describes a fluorometric assay to determine the inhibitory potency (IC50) of this compound against human recombinant MAO-A and MAO-B.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine or a commercial substrate like Amplex Red reagent)

-

Horseradish peroxidase (HRP)

-

This compound (test compound)

-

Known selective MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) inhibitors (positive controls)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from picomolar to micromolar.

-

Enzyme Preparation: Dilute MAO-A and MAO-B enzymes in assay buffer to the recommended working concentration.

-

Assay Reaction:

-

To each well of the microplate, add 20 µL of the test compound dilution or control.

-

Add 20 µL of the appropriate diluted MAO enzyme (MAO-A or MAO-B) to the wells.

-

Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding 20 µL of the MAO substrate/HRP mixture.

-

-

Signal Detection:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission ~530/590 nm for Amplex Red).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Calculate the selectivity index by dividing the IC50 for MAO-A by the IC50 for MAO-B.

-

Self-Validation: The inclusion of selective MAO-A and MAO-B inhibitors as positive controls validates the assay's ability to distinguish between the two isoforms. A high selectivity index for the test compound would provide strong evidence for its specificity.

Secondary Hypothesized Target: Serotonin Receptors

The structural similarity of this compound to phenethylamines, a class of compounds known to interact with serotonin (5-HT) receptors, suggests that these receptors are a plausible secondary target.[9][10] Specifically, the 5-HT2 family of receptors (5-HT2A, 5-HT2B, and 5-HT2C) are implicated in a wide range of physiological and pathological processes, including mood, cognition, and psychosis. Some benzofuran derivatives are known to be potent agonists at these receptors.[11]

Mechanistic Rationale

Serotonin receptors are G-protein coupled receptors that mediate the effects of serotonin in the central and peripheral nervous systems.[12] The amine group and the aromatic system of this compound are key pharmacophoric features that can facilitate binding to the orthosteric site of serotonin receptors.

Experimental Validation Workflow

Caption: Experimental workflow for serotonin receptor target validation.

This protocol is designed to determine if this compound acts as an agonist or antagonist at the human 5-HT2A receptor, which is coupled to the Gq signaling pathway, leading to an increase in intracellular calcium.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound (test compound).

-

Serotonin (agonist control).

-

Ketanserin (antagonist control).

-

96-well black, clear-bottom microplates.

-

Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the 5-HT2A-expressing HEK293 cells into 96-well plates and grow to confluence.

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate for 1 hour at 37°C, 5% CO2.

-

-

Compound Preparation: Prepare serial dilutions of the test compound, serotonin, and ketanserin in assay buffer.

-

Assay Execution (Agonist Mode):

-

Wash the cells with assay buffer.

-

Place the plate in the fluorescence imaging plate reader.

-

Record a baseline fluorescence reading.

-

Add the test compound or serotonin dilutions and continue recording the fluorescence signal for 2-3 minutes.

-

-

Assay Execution (Antagonist Mode):

-

Pre-incubate the dye-loaded cells with the test compound or ketanserin for 15-30 minutes.

-

Place the plate in the reader and record a baseline.

-

Add a fixed concentration of serotonin (e.g., EC80) and record the fluorescence response.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline from the peak fluorescence.

-

For agonist mode, plot ΔF against the logarithm of the compound concentration to determine the EC50.

-

For antagonist mode, plot the inhibition of the serotonin response against the logarithm of the compound concentration to determine the IC50.

-

Self-Validation: The use of a known agonist (serotonin) and antagonist (ketanserin) ensures the assay is performing correctly and allows for the accurate characterization of the test compound's functional activity.

Tertiary and Exploratory Targets

Based on the broader activities of the 2,3-dihydrobenzofuran scaffold, several other targets warrant consideration in a comprehensive screening campaign.

Inflammation-Modulating Enzymes

-

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): As a key enzyme in the production of the pro-inflammatory mediator PGE2, its inhibition is a promising anti-inflammatory and potential anti-cancer strategy.[1]

-

Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[13]

Experimental Approach: In vitro enzyme inhibition assays for mPGES-1 and COX-1/2, followed by cellular assays measuring PGE2 production in stimulated macrophages (e.g., LPS-stimulated RAW 264.7 cells).

Cannabinoid Receptor 2 (CB2)

CB2 receptors are primarily expressed on immune cells and are involved in modulating inflammation and neuropathic pain.[3]

Experimental Approach: Radioligand binding assays to determine affinity for CB1 and CB2 receptors to assess both potency and selectivity. This should be followed by functional assays, such as a [35S]GTPγS binding assay, to determine agonist or inverse agonist activity.

Poly(ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a nuclear enzyme involved in DNA repair. Its inhibition is a therapeutic strategy for certain cancers, particularly those with BRCA mutations. The 7-carboxamide derivatives of 2,3-dihydrobenzofuran have shown PARP-1 inhibitory activity.[14]

Experimental Approach: A commercially available PARP-1 enzymatic assay kit can be used for initial screening. Positive hits can be further evaluated in cellular assays for their ability to potentiate the cytotoxicity of DNA-damaging agents in BRCA-deficient cancer cell lines.

Summary of Potential Targets and Initial Screening Data